3-Undecanone

Übersicht

Beschreibung

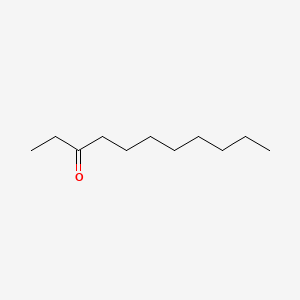

3-Undecanone, also known as ethyl octyl ketone or undecan-3-one, is an organic compound with the molecular formula C₁₁H₂₂O. It is a ketone with a long carbon chain, making it a member of the aliphatic ketones. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Undecanone can be synthesized through several methods. One common method involves the oxidation of 3-undecanol using oxidizing agents such as chromic acid or potassium permanganate. Another method includes the Friedel-Crafts acylation of undecane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of 3-undecanol. This process involves heating 3-undecanol in the presence of a dehydrogenation catalyst, such as copper or zinc oxide, to yield this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Undecanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids.

Reduction: It can be reduced to form secondary alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like Grignard reagents (RMgX) can be used to form tertiary alcohols.

Major Products:

Oxidation: Undecanoic acid.

Reduction: 3-Undecanol.

Substitution: Tertiary alcohols, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

3-Undecanone has been studied for its antimicrobial properties. A study conducted by Gibka et al. (2008) evaluated the effects of this compound on cellular and humoral immunity in mice, demonstrating its potential as an antimicrobial agent against various pathogens . The compound exhibited significant inhibitory effects on bacterial growth, making it a candidate for further development in medical and agricultural applications.

Immunomodulatory Effects

Research has shown that this compound can influence immune responses. In a controlled study, it was found to enhance both cellular and humoral immunity in animal models, suggesting its potential use as an immunomodulator . This property could be beneficial in developing treatments for immune-related disorders.

Insect Repellent

This compound is recognized for its insect-repelling properties. It is effective against various pests, including mosquitoes and agricultural insects, which can significantly impact crop yield . Its use as a natural insect repellent aligns with increasing demands for eco-friendly pest control solutions.

Plant Growth Regulation

Recent studies indicate that this compound may play a role in regulating plant growth and development. Its application has been linked to enhanced root growth and improved resistance to environmental stressors . This makes it a valuable addition to agricultural practices aimed at improving crop resilience.

Flavoring Agent

In the food industry, this compound is utilized as a flavoring agent due to its pleasant odor profile reminiscent of certain fruits and spices . It is included in various food products to enhance flavor while being recognized as safe for consumption by regulatory bodies.

Food Preservation

The antimicrobial properties of this compound also extend to food preservation. Its ability to inhibit microbial growth can help extend the shelf life of perishable food items, making it an attractive option for food manufacturers looking to improve product longevity without synthetic preservatives .

Study on Antimicrobial Efficacy

A notable case study involved testing the efficacy of this compound against common foodborne pathogens such as Salmonella and Escherichia coli. The results indicated that concentrations as low as 0.5% could effectively reduce microbial counts by over 90%, highlighting its potential application in food safety .

Application in Agriculture

Another study focused on the use of this compound as a natural insecticide in organic farming practices. Field trials demonstrated that crops treated with this compound showed a significant reduction in pest populations compared to untreated controls, supporting its viability as an organic pest management solution .

Wirkmechanismus

The mechanism of action of 3-undecanone varies depending on its application. As an insect repellent, it acts on the olfactory receptors of insects, disrupting their ability to detect host odors. This is achieved by modulating the activity of odorant receptor proteins, either by activating or inhibiting them . In chemical reactions, its reactivity is primarily due to the presence of the carbonyl group, which can undergo nucleophilic addition and substitution reactions .

Vergleich Mit ähnlichen Verbindungen

2-Undecanone: Similar in structure but differs in the position of the carbonyl group.

3-Decanone: Shorter carbon chain but similar functional group.

3-Dodecanone: Longer carbon chain but similar functional group.

Uniqueness: 3-Undecanone is unique due to its specific carbon chain length and the position of the carbonyl group, which influences its physical and chemical properties. Its distinctive odor and effectiveness as an insect repellent also set it apart from other similar compounds .

Biologische Aktivität

3-Undecanone, a ketone with the molecular formula CHO, is recognized for its diverse biological activities, particularly its antimicrobial properties and potential applications in pest control and food preservation. This article provides an in-depth exploration of the biological activity of this compound, supported by empirical data, case studies, and research findings.

This compound is a straight-chain alkyl ketone that can be synthesized from various precursors. It is characterized by a strong odor and is often used in flavoring and fragrance applications. Its structure allows it to interact with biological systems effectively.

Antimicrobial Activity

Research Findings:

this compound has been shown to possess significant antimicrobial properties. A study by Gibka et al. (2009) demonstrated that this compound exhibits inhibitory effects against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent .

Table 1: Antimicrobial Effects of this compound

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | Gibka et al. |

| Staphylococcus aureus | 18 | Gibka et al. |

| Salmonella enterica | 12 | Gibka et al. |

Case Study:

In a controlled environment, the effectiveness of this compound was evaluated against common foodborne pathogens. The results indicated that concentrations as low as 0.5% were sufficient to inhibit growth, making it a viable candidate for food preservation .

Pest Control Applications

This compound also serves as an effective insect repellent and attractant. Research indicates that it functions as an alarm pheromone in certain ant species, influencing behavior and communication within colonies .

Table 2: Behavioral Responses Induced by this compound

| Insect Species | Response Type | Concentration (ng) |

|---|---|---|

| Weaver ants | Alarm signaling | 20 |

| Cockroaches | Repellent effect | 100 |

The biological activity of this compound is attributed to its ability to disrupt cellular membranes and interfere with metabolic processes in microorganisms. Studies have shown that it can induce oxidative stress in cells, leading to cell death in susceptible organisms .

Pathway Involvement:

Research has highlighted the involvement of the NF-κB pathway in the inflammatory response upon exposure to pollutants, where compounds like 2-undecanone (structurally similar to this compound) have been shown to modulate this pathway effectively .

Safety and Toxicology

While the antimicrobial properties of this compound are promising, safety assessments are crucial for its application in food and pharmaceuticals. Current studies indicate that at low concentrations, it poses minimal toxicity to humans but requires further investigation into long-term exposure effects .

Eigenschaften

IUPAC Name |

undecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-3-5-6-7-8-9-10-11(12)4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMZZHPSYMOGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176695 | |

| Record name | Undecan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 12-13 deg C; [Alfa Aesar MSDS] | |

| Record name | 3-Undecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10828 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2216-87-7 | |

| Record name | 3-Undecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Undecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Undecan-3-one?

A1: Undecan-3-one has the molecular formula C11H22O and a molecular weight of 170.30 g/mol.

Q2: What are the key spectroscopic characteristics of Undecan-3-one?

A2: While specific spectroscopic data is limited in the provided research, key spectroscopic techniques for characterizing Undecan-3-one include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides information about the arrangement of hydrogen and carbon atoms, respectively, elucidating the compound's structure. []

- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrations. []

- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, aiding in structural elucidation and molecular weight confirmation. []

Q3: What are the known biological activities of Undecan-3-one?

A3: Research indicates that Undecan-3-one exhibits several biological activities:

- Antimicrobial Activity: Demonstrates inhibitory effects against specific bacteria (Escherichia coli and Bacillus subtilis), yeast (Candida mycoderma), and mold (Aspergillus niger). [, ]

- Antitumor Angiogenesis: Inhalation of Undecan-3-one has shown a reduction in tumor angiogenesis and VEGF content in mice models with L-1 sarcoma. []

- Immunomodulatory Effects: Studies in mice suggest potential effects on cellular and humoral immunity, including increased antibody production and enhanced phagocytic activity of blood granulocytes. []

Q4: How does Undecan-3-one impact tumor angiogenesis?

A4: While the exact mechanism is unclear, research suggests that inhalation of Undecan-3-one in mice with L-1 sarcoma led to a decrease in the neovascular response in tumors and a reduction in tumor VEGF content. This suggests potential anti-angiogenic properties. []

Q5: What is the role of Undecan-3-one in insect communication?

A6: Studies on ants reveal that Undecan-3-one functions as a pheromone. For example, it's a component of the multicomponent alarm pheromone system in the African weaver ant (Oecophylla longinoda). Its presence, along with other components, triggers a complex behavioral response, including alerting, attracting, and biting behavior in other ants. []

Q6: How does the position of the ketone group influence the odor profile of undecanone isomers?

A7: Research on straight-chain undecan-x-ones (x = 2–6) and their derivatives found that the position of the ketone group significantly influences the odor profile. Shifting the ketone group from position 2 towards the middle of the molecule generally resulted in fruity odors. []

Q7: What is known about the stability of Undecan-3-one?

A7: The provided research does not offer specific details on the stability of Undecan-3-one under various conditions.

Q8: Are there specific formulation strategies to enhance its stability or delivery?

A10: While the provided research does not delve into specific formulation strategies for Undecan-3-one, research on structurally similar compounds with biodegradable properties, like poly(ester carbonate)s, highlights the possibility of utilizing ring-opening polymerization techniques to incorporate Undecan-3-one or its derivatives into polymeric structures. This could potentially enhance stability and enable controlled release applications. []

Q9: What is the toxicological profile of Undecan-3-one?

A9: The provided research doesn't offer a comprehensive toxicological profile. Further investigation is needed to determine potential toxicity, adverse effects, and long-term safety.

Q10: Are there any known environmental concerns regarding Undecan-3-one?

A10: The provided research does not specifically address the environmental impact or degradation of Undecan-3-one.

Q11: What analytical methods are typically used to characterize and quantify Undecan-3-one?

A13: Common analytical techniques include Gas Chromatography coupled with Mass Spectrometry (GC-MS) for separating and identifying volatile compounds like Undecan-3-one. [] Additionally, High-Performance Liquid Chromatography (HPLC) methods are useful for separation and purification. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.